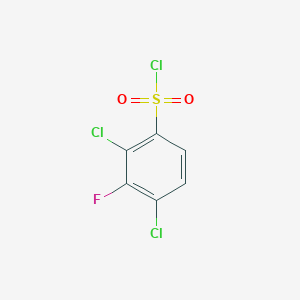

2,4-Dichloro-3-fluorobenzenesulfonyl chloride

Übersicht

Beschreibung

2,4-Dichloro-3-fluorobenzenesulfonyl chloride, also known as DFBS, is an important chemical compound that is widely used in various fields of research and industry. It is an aryl sulfonyl chloride derivative .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-3-fluorobenzenesulfonyl chloride is C6H2Cl3FO2S. It has a molecular weight of 263.5 g/mol.Wissenschaftliche Forschungsanwendungen

Activating Hydroxyl Groups of Polymeric Carriers

2,4-Dichloro-3-fluorobenzenesulfonyl chloride is utilized as an activating agent for the covalent attachment of biological substances to solid supports. The strong electron-withdrawing properties of the fluorine atom make it an excellent reagent for reacting with primary or secondary hydroxyl groups to form active sulfonyl esters. These activated esters on solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers, can then covalently bind enzymes, antibodies, avidin, and other biologicals while retaining their biological function. This application is crucial for bioselective separation techniques, including the purification of lymphocyte subsets from blood and tumor cells from bone marrow, presenting significant therapeutic potential (Chang et al., 1992).

Synthesis of Fluorinated Compounds

Another significant application involves the synthesis of key intermediates for the production of pesticides, such as herbicidal juthiacet-methyl. The chemistry of 2,4-Dichloro-3-fluorobenzenesulfonyl chloride facilitates the creation of these intermediates through reactions that introduce fluorine atoms into organic molecules, enhancing their activity and stability. This synthesis pathway includes several steps, such as chlorosulfonation, highlighting the versatility of this reagent in facilitating complex organic transformations (Xiao-hua Du et al., 2005).

Advanced Oxidation Processes

In environmental science, 2,4-Dichloro-3-fluorobenzenesulfonyl chloride derivatives are explored for their role in advanced oxidation processes (AOPs). These processes are crucial for water treatment, where the degradation of pollutants through radical-based mechanisms is essential. The reactivity of sulfonyl chloride derivatives with chloride ions can enhance the degradation of azo dyes, for instance, in textile wastewater, showcasing an application in environmental remediation and the development of more efficient water treatment technologies (Yuan et al., 2011).

Innovative Synthesis Techniques

The reagent is also pivotal in innovative synthesis techniques for creating complex organic molecules. For example, its use in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions allows for the efficient addition of fluorinated radicals to unsaturated carbonyl compounds. This method opens new avenues for the synthesis of α-chloro-β-fluoroalkylcarbonyl products, demonstrating its utility in the development of new materials and pharmaceutical compounds with enhanced properties (Tang & Dolbier, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSZJQIIDGWZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-fluorobenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

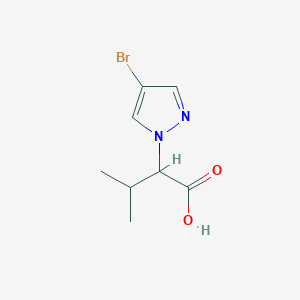

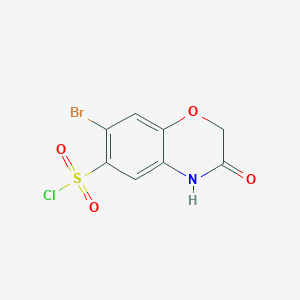

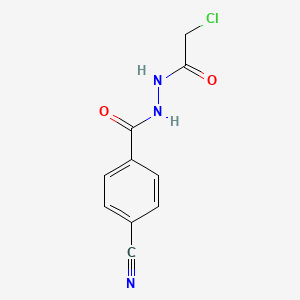

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)